molecular formula C12H13N B3149704 1-Naphthalenamine, 4-ethyl- CAS No. 67668-19-3

1-Naphthalenamine, 4-ethyl-

Cat. No.: B3149704
CAS No.: 67668-19-3
M. Wt: 171.24 g/mol
InChI Key: BCOWFSQIFGWBIR-UHFFFAOYSA-N
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Description

1-Naphthalenamine, 4-ethyl- is an organic compound with the molecular formula C12H13N. It is a derivative of naphthalene, where an ethyl group is attached to the fourth position of the naphthalenamine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

1-Naphthalenamine, 4-ethyl- can be synthesized through several methods. One common method involves the catalytic amination of naphthalene. This process uses vanadium catalysts under mild conditions to achieve high yields of naphthylamine . Another method involves the reduction of nitroarene derivatives in the presence of aldehydes and ammonium formate, using Pd/C as a catalyst . These methods are efficient and environmentally friendly, making them suitable for industrial production.

Chemical Reactions Analysis

1-Naphthalenamine, 4-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, where the ethyl group or the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthalenamine, 4-ethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalenamine, 4-ethyl- involves its interaction with specific molecular targets and pathways. For example, in catalytic amination reactions, the active sites of the catalyst (such as V–O–V and V=O bonds) play a crucial role in activating naphthalene and forming the amination reagent . This interaction leads to the formation of the desired amine product.

Comparison with Similar Compounds

1-Naphthalenamine, 4-ethyl- can be compared with other similar compounds, such as:

    1-Naphthalenamine, N-ethyl-: This compound has an ethyl group attached to the nitrogen atom instead of the naphthalene ring.

    1-Naphthalenamine, 2-ethyl-: The ethyl group is attached to the second position of the naphthalene ring.

    1-Naphthalenamine, 4-methyl-: A methyl group is attached to the fourth position instead of an ethyl group. The uniqueness of 1-Naphthalenamine, 4-ethyl- lies in its specific structural configuration, which influences its chemical reactivity and applications.

Properties

IUPAC Name

4-ethylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h3-8H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOWFSQIFGWBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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